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Compound of Interest

Compound Name: Trimethylurea

Cat. No.: B1211377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

trimethylurea (N,N,N'-trimethylurea), a compound of interest in various chemical and

pharmaceutical research contexts. The following sections present in-depth data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for trimethylurea.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of trimethylurea is characterized by two main signals corresponding to

the different methyl groups attached to the nitrogen atoms.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.81 Singlet 6H N(CH₃)₂

~2.65 Singlet (broad) 3H NH(CH₃)

~5.5 (variable) Singlet (very broad) 1H NH
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Note on Coupling Constants: The signals for the methyl groups in the ¹H NMR spectrum of

trimethylurea typically appear as singlets and do not exhibit clear splitting patterns (coupling).

This is likely due to the rapid rotation around the C-N bonds and/or proton exchange of the N-H

proton, which averages the magnetic environments and precludes observable proton-proton

coupling between the methyl groups and the N-H proton.

¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of trimethylurea shows three distinct signals,

corresponding to the carbonyl carbon and the two different types of methyl carbons.

Chemical Shift (δ) ppm Assignment

~165.3 C=O

~38.6 N(CH₃)₂

~31.5 NH(CH₃)

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of trimethylurea.

Sample Preparation:

Weigh approximately 10-20 mg of trimethylurea for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (Example):

Spectrometer: Bruker Avance 400 MHz (or equivalent)

¹H NMR Acquisition:
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Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse sequence: Standard single-pulse sequence

¹³C NMR Acquisition:

Number of scans: 1024-4096 (or more for dilute samples)

Relaxation delay: 2-5 seconds

Pulse sequence: Proton-decoupled single-pulse sequence

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

IR Spectroscopic Data
The IR spectrum of trimethylurea shows characteristic absorption bands for the N-H, C-H, and

C=O functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

2950-2800 Strong C-H Stretch (methyl groups)

~1640 Strong, Sharp C=O Stretch (Amide I band)

~1540 Medium N-H Bend (Amide II band)

~1460 Medium C-H Bend (asymmetric)

~1380 Medium C-H Bend (symmetric)

~1260 Medium C-N Stretch

Experimental Protocol for FT-IR Spectroscopy
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A common and convenient method for obtaining the IR spectrum of a liquid sample like

trimethylurea is using an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty ATR crystal.

Place a small drop of trimethylurea directly onto the center of the ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain

structural information from its fragmentation pattern.

Mass Spectrometric Data
The mass spectrum of trimethylurea will show a molecular ion peak corresponding to its

molecular weight, along with several fragment ions.

m/z Proposed Fragment Ion

102 [C₄H₁₀N₂O]⁺ (Molecular Ion)

73 [C₃H₇N₂]⁺

58 [C₂H₆N₂]⁺

44 [C₂H₆N]⁺

30 [CH₄N]⁺
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Experimental Protocol for Mass Spectrometry
The following is a general protocol for the analysis of trimethylurea using Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of trimethylurea (e.g., 1 mg/mL) in a volatile organic solvent such

as methanol or dichloromethane.

GC-MS Parameters (Example):

Gas Chromatograph: Agilent 7890B GC (or equivalent)

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Ionization Mode: Electron Ionization (EI) at 70 eV

GC Column: HP-5ms (or similar non-polar column)

Injection Volume: 1 µL

Inlet Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

Mass Range: m/z 30-200

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trimethylurea.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/product/b1211377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing and Interpretation

Structural Elucidation

Pure Trimethylurea Sample

Dissolution in Appropriate Solvent (e.g., CDCl3, Methanol)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FT-IR with ATR)

Mass Spectrometry
(GC-MS)

NMR Spectra
(Chemical Shifts, Integration)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(Molecular Ion, Fragmentation Pattern)

Confirmation of Trimethylurea Structure

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

Key Fragmentation Pathways of Trimethylurea
This diagram illustrates the primary fragmentation pathways of trimethylurea upon electron

ionization in a mass spectrometer.
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Key Fragmentation Pathways of Trimethylurea (EI-MS)

Fragment Ions

[C₄H₁₀N₂O]⁺˙
m/z = 102

(Molecular Ion)

[C₃H₇N₂]⁺
m/z = 73

- C₂H₅

[C₂H₆N₂]⁺˙
m/z = 58

- (CH₃)₂N

[C₂H₆N]⁺
m/z = 44

- CH₂

[CH₄N]⁺
m/z = 30

- C₂H₄

Click to download full resolution via product page

Caption: Key Fragmentation Pathways of Trimethylurea.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of Trimethylurea: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211377#spectroscopic-data-for-trimethylurea-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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